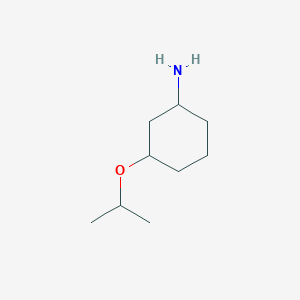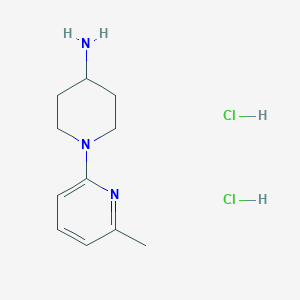
(2,2-Difluoro-3-methoxypropyl)(methyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Difluoro-3-methoxypropyl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C5H12ClF2NO It is a derivative of amine, characterized by the presence of both fluorine and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoro-3-methoxypropyl)(methyl)amine hydrochloride typically involves the reaction of 2,2-difluoro-3-methoxypropylamine with methyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The industrial methods are designed to be cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Difluoro-3-methoxypropyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with lower oxidation states.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or fluorine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
(2,2-Difluoro-3-methoxypropyl)(methyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2,2-Difluoro-3-methoxypropyl)(methyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-2-methylpropan-1-amine hydrochloride
- 2,2-Dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropylamine hydrochloride
Uniqueness
(2,2-Difluoro-3-methoxypropyl)(methyl)amine hydrochloride is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical properties. These groups influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C5H12ClF2NO |
|---|---|
Molekulargewicht |
175.60 g/mol |
IUPAC-Name |
2,2-difluoro-3-methoxy-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H11F2NO.ClH/c1-8-3-5(6,7)4-9-2;/h8H,3-4H2,1-2H3;1H |
InChI-Schlüssel |
LUSRCSJSHXMQOV-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(COC)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzenesulfonyl fluoride](/img/structure/B13481799.png)


![2-Ethynylspiro[3.3]heptan-2-ol](/img/structure/B13481821.png)



![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13481841.png)




![5-[(Diethylamino)methyl]-2-methoxyaniline](/img/structure/B13481870.png)

